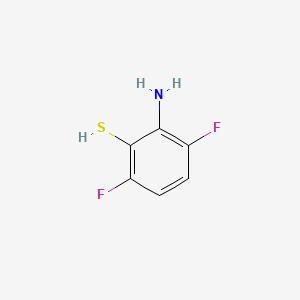
Chromonar-d10 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromonar-d10 Hydrochloride is a synthetic compound that belongs to the class of chromone derivatives. It is a potent calcium channel blocker used primarily in the treatment of cardiovascular diseases. This compound is a labeled analogue of Chromonar Hydrochloride, which is known for its vasodilatory properties, particularly in coronary arteries .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chromonar-d10 Hydrochloride involves the incorporation of deuterium atoms into the Chromonar Hydrochloride molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the chromone core structure.
Deuterium Labeling: Deuterium atoms are introduced into the molecule through specific reactions, often involving deuterated reagents.
Final Assembly: The labeled chromone derivative is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions: Chromonar-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while reduction may produce reduced chromone derivatives .
科学研究应用
Chromonar-d10 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in analytical method development and validation, particularly in the study of deuterium-labeled compounds.
Biology: The compound is used to study calcium channel blocking activity and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in cardiovascular diseases.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control
作用机制
Chromonar-d10 Hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase, leading to the accumulation of cyclic adenosine monophosphate (cAMP) in cells. This results in the relaxation of smooth muscle cells in the coronary arteries, leading to vasodilation and increased blood flow. The compound also blocks calcium channels, further contributing to its vasodilatory effects .
相似化合物的比较
Chromonar Hydrochloride: The non-labeled analogue with similar vasodilatory properties.
Carbocromen Hydrochloride: Another chromone derivative with similar pharmacological effects.
Cloricromene: A semi-synthetic coumarin derivative with anti-inflammatory and vasodilatory properties
Uniqueness: Chromonar-d10 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in analytical studies and as a reference standard. The deuterium atoms provide distinct mass spectrometric signatures, aiding in the precise quantification and analysis of the compound in various research applications .
属性
IUPAC Name |
ethyl 2-[3-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H/i1D3,2D3,5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIAZKOUOEHSA-OCNRKMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}ethan-1-ol](/img/structure/B589810.png)


![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)

![Spiro[cyclopentane-1,2-[3]oxabicyclo[3.1.0]hexan]-4-one, 6,6-dimethyl- (9CI)](/img/new.no-structure.jpg)





